molecular formula C28H19N3O2 B2475343 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 955963-18-5

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2475343
CAS No.: 955963-18-5
M. Wt: 429.479
InChI Key: KEQGLDSQSVMLGX-UHFFFAOYSA-N
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Description

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyl group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2/c32-27-24-12-6-7-13-25(24)28(33)30(27)17-22-18-31(23-10-2-1-3-11-23)29-26(22)21-15-14-19-8-4-5-9-20(19)16-21/h1-16,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQGLDSQSVMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure and exhibit similar biological activities.

    Naphthyl-substituted pyrazoles: These compounds have a similar naphthyl-pyrazole structure and are studied for their pharmacological properties.

Uniqueness

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Biological Activity

The compound 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione , also known as a pyrazole derivative, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C29H25N3O
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione

The structure features a pyrazole ring substituted with naphthyl and phenyl groups, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione exhibit significant anticancer activities. For instance, research has shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

IKZF2 Modulation

Another area of interest is the compound's potential role in modulating IKZF2 (Ikaros Family Zinc Finger 2) protein levels. IKZF2 is crucial for the function of regulatory T cells (Tregs), and its downregulation has been associated with enhanced anti-tumor immunity. Research indicates that compounds targeting IKZF2 can lead to improved therapeutic outcomes in cancer treatment by reactivating T-cell responses against tumors.

Case Studies and Research Findings

StudyFindings
Kiran Kumar et al. (2020)Investigated similar pyrazole derivatives and reported their ability to inhibit cancer cell proliferation through apoptosis induction.
WO2022029573A1Discussed heteroaryl substituted compounds with IKZF2 degradation activity, highlighting their potential in treating cancers by modulating Treg function.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione, and how do catalyst systems influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving pyrazole ring formation followed by isoindole-1,3-dione conjugation. Key steps include:

  • Pyrazole Core Synthesis : Use of Fe₂O₃@SiO₂/In₂O₃ catalysts under reflux conditions to enhance regioselectivity and reduce reaction time (e.g., 25–30 hours in xylene with chloranil as an oxidizing agent) .
  • Isoindole Conjugation : Alkylation of the pyrazole intermediate with bromomethyl isoindole-dione derivatives under basic conditions.
  • Catalyst Impact : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yields (up to 85%) compared to conventional methods (60–70%) by minimizing side reactions .

Experimental Design Tip : Compare yields and purity using HPLC with varying catalyst concentrations (0.5–5 mol%) and temperatures (80–120°C).

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the naphthyl (δ 7.2–8.5 ppm) and isoindole-dione (δ 4.5–5.2 ppm for methylene) groups .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves spatial arrangement, particularly the Z/E configuration of substituents. For example, analogous pyrazole derivatives show dihedral angles of 15–25° between naphthyl and phenyl rings .

Data Conflict Resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or computational modeling (DFT) to assign peaks.

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what are common pitfalls in interpreting dose-response data?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays. Pyrazole-isoindole hybrids often inhibit kinases (e.g., CDK2) at IC₅₀ values of 1–10 µM .
  • Assay Design :
    • Use triplicate measurements with positive controls (e.g., staurosporine for kinase inhibition).
    • Address solubility issues via DMSO stock solutions (<0.1% final concentration).
  • Pitfalls : False positives from aggregation-based inhibition. Validate hits via thermal shift assays or surface plasmon resonance (SPR) .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across labs) be systematically addressed?

Methodological Answer:

  • Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
    • Control for assay conditions (pH, serum concentration).
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Re-evaluate compound purity via LC-MS and elemental analysis .
  • Mechanistic Studies : Perform knock-down/knock-out experiments to confirm target engagement.

Case Study : Discrepancies in IC₅₀ values for pyrazole derivatives resolved by identifying batch-to-batch variability in solvent purity .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Environmental Simulation : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor via LC-MS/MS for parent compound and metabolites .
  • Advanced Analytics :
    • QSAR Modeling : Predict logP (estimated ~3.5) and bioaccumulation potential.
    • Stable Isotope Probing : Track ¹³C-labeled compound in microbial communities.
  • Key Findings : Analogous isoindole-diones show half-lives of 30–60 days in aerobic soils but persist >120 days in anaerobic conditions .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 4EK4 for CDK2).
    • Ligand Optimization : Generate 3D conformers using Gaussian09 with B3LYP/6-31G* basis set.
    • Docking Software : Use AutoDock Vina or Glide (Schrödinger) with flexible side chains.
  • Validation : Compare docking scores (e.g., Vina score < -7 kcal/mol) with experimental IC₅₀ values. Adjust for solvation effects via MM-GBSA .

Q. Example Output :

TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)
CDK2-8.22.3
HSP90-6.7>50

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